molecular formula C13H10BrCl3N2OS B2842425 N-[2-bromo-5-(2,5-dichlorobenzyl)-1,3-thiazol-4-yl]-2-chloropropanamide CAS No. 852933-27-8

N-[2-bromo-5-(2,5-dichlorobenzyl)-1,3-thiazol-4-yl]-2-chloropropanamide

Cat. No.: B2842425
CAS No.: 852933-27-8
M. Wt: 428.55
InChI Key: FEFNBJFBYLDHBZ-UHFFFAOYSA-N
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Description

N-[2-bromo-5-(2,5-dichlorobenzyl)-1,3-thiazol-4-yl]-2-chloropropanamide, commonly known as BTCP, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. BTCP is a thiazole derivative that has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.

Mechanism of Action

The mechanism of action of BTCP is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Additionally, BTCP has been found to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its potential as an anticancer agent.
Biochemical and Physiological Effects:
BTCP has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that it can modulate the activity of certain neurotransmitters, such as dopamine and serotonin, in the brain, leading to potential applications in the treatment of neurological disorders such as Parkinson's disease and depression. Additionally, BTCP has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of BTCP in lab experiments is its potent antiproliferative effects on cancer cells, making it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one of the limitations of using BTCP in lab experiments is its potential toxicity, which may limit its use in certain experimental systems.

Future Directions

There are several potential future directions for research on BTCP. One area of interest is its potential as a therapeutic agent for the treatment of cancer, neurological disorders, and pain and inflammation. Additionally, further research is needed to fully understand the mechanisms of action of BTCP and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of BTCP involves the reaction of 2-bromo-5-(2,5-dichlorobenzyl)thiazole with 2-chloropropionyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final compound.

Scientific Research Applications

BTCP has been studied extensively for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a potential anticancer agent. Studies have shown that BTCP exhibits potent antiproliferative effects on a wide range of cancer cells, including breast, lung, and colon cancer cells.

Properties

IUPAC Name

N-[2-bromo-5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-4-yl]-2-chloropropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrCl3N2OS/c1-6(15)12(20)18-11-10(21-13(14)19-11)5-7-4-8(16)2-3-9(7)17/h2-4,6H,5H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFNBJFBYLDHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(SC(=N1)Br)CC2=C(C=CC(=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrCl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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